(2-Nitrophényl)(phényl)méthanol

Vue d'ensemble

Description

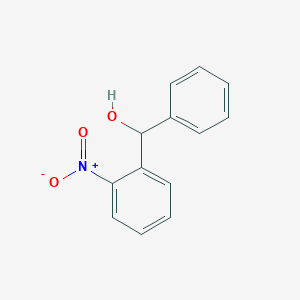

(2-Nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11NO3 It consists of a phenyl group and a 2-nitrophenyl group attached to a central methanol moiety

Applications De Recherche Scientifique

(2-Nitrophenyl)(phenyl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its anti-biofilm activity and potential use as an anti-infective agent.

Mécanisme D'action

Target of Action

The primary target of (2-Nitrophenyl)(phenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

(2-Nitrophenyl)(phenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .

Biochemical Pathways

The inhibition of PqsD by (2-Nitrophenyl)(phenyl)methanol affects the production of signal molecules HHQ and PQS in P. aeruginosa . These molecules are part of the QS system and are crucial for the bacteria’s collective behavior . By inhibiting PqsD, the compound disrupts these pathways and their downstream effects, including biofilm formation .

Result of Action

The result of the action of (2-Nitrophenyl)(phenyl)methanol is the disruption of the QS system in P. aeruginosa, leading to a decrease in biofilm formation . This can potentially reduce the bacteria’s resistance to antibiotics and make them more susceptible to treatment .

Analyse Biochimique

Biochemical Properties

(2-Nitrophenyl)(phenyl)methanol has been identified as a promising inhibitor of PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The compound interacts with this enzyme, potentially disrupting its normal function .

Cellular Effects

The effects of (2-Nitrophenyl)(phenyl)methanol on cells are primarily observed in its interactions with Pseudomonas aeruginosa. The compound has been shown to inhibit the production of signal molecules HHQ and PQS in this bacterium .

Molecular Mechanism

At the molecular level, (2-Nitrophenyl)(phenyl)methanol exerts its effects through binding interactions with the PqsD enzyme. This binding potentially inhibits the enzyme’s normal function, disrupting the biosynthesis of signal molecules in Pseudomonas aeruginosa .

Temporal Effects in Laboratory Settings

The effects of (2-Nitrophenyl)(phenyl)methanol over time in laboratory settings have not been extensively studied. The compound’s in vitro potency against recombinant PqsD and its effect on signal molecule production in Pseudomonas aeruginosa have been examined .

Metabolic Pathways

Its interaction with the PqsD enzyme suggests it may influence the biosynthesis of signal molecules in Pseudomonas aeruginosa .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)(phenyl)methanol typically involves the reaction of 2-nitrobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

Grignard Reaction: The Grignard reagent is then added to 2-nitrobenzaldehyde, resulting in the formation of (2-Nitrophenyl)(phenyl)methanol after hydrolysis.

The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions .

Industrial Production Methods

While specific industrial production methods for (2-Nitrophenyl)(phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Nitrophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Formation of (2-nitrophenyl)(phenyl)ketone or (2-nitrophenyl)(phenyl)aldehyde.

Reduction: Formation of (2-aminophenyl)(phenyl)methanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Nitrophenyl)methanol: Lacks the phenyl group, making it less complex.

(2-Aminophenyl)(phenyl)methanol:

(2-Nitrophenyl)(phenyl)ketone: The hydroxyl group is oxidized to a ketone, changing its chemical properties.

Uniqueness

(2-Nitrophenyl)(phenyl)methanol is unique due to the presence of both a nitro group and a phenyl group attached to a central methanol moiety

Activité Biologique

(2-Nitrophenyl)(phenyl)methanol, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on its role as an inhibitor of bacterial enzymes and its anti-biofilm properties.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a phenylmethanol moiety. Its structure can be represented as follows:

This configuration is significant for its interactions within biological systems, particularly in inhibiting specific enzyme activities.

Inhibition of PqsD in Pseudomonas aeruginosa

Recent studies have highlighted the effectiveness of (2-nitrophenyl)(phenyl)methanol derivatives as inhibitors of PqsD, an enzyme crucial for the biosynthesis of signaling molecules in Pseudomonas aeruginosa. This bacterium is notorious for its role in chronic infections, particularly in cystic fibrosis patients.

- Mechanism of Action : The compound exhibits a tight-binding mode of action, which suggests that it interacts closely with the active site of PqsD, potentially leading to irreversible inhibition under certain conditions .

- Anti-biofilm Activity : The most promising derivatives have demonstrated significant anti-biofilm activity, indicating their potential use in combating biofilm-associated infections .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study was conducted to optimize the efficacy of (2-nitrophenyl)(phenyl)methanol derivatives. Key findings include:

- Time-Dependent Inhibition : The inhibition onset was observed to be time-dependent, with effective inhibition noted after a 30-minute preincubation period. This characteristic is crucial for understanding how these compounds might perform in vivo .

- Chemical Modifications : Variations in substituents on the nitrophenyl ring significantly affected inhibitory potency. For instance, modifications that enhanced hydrophobic interactions improved binding affinity .

In Vitro Studies

In vitro assays have shown that several derivatives of (2-nitrophenyl)(phenyl)methanol possess low micromolar IC values against recombinant PqsD. The following table summarizes key findings from these studies:

| Compound | IC (µM) | Biofilm Inhibition (%) | Remarks |

|---|---|---|---|

| 1 | 5.0 | 70 | Strong inhibitor |

| 2 | 10.0 | 50 | Moderate activity |

| 3 | 15.0 | 30 | Weak activity |

These results indicate that structural modifications can lead to significant differences in biological activity.

Cytotoxicity Studies

While exploring the cytotoxic effects of these compounds, it was found that some derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is advantageous for therapeutic applications.

Propriétés

IUPAC Name |

(2-nitrophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHHQWUKHCUKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339366 | |

| Record name | (2-Nitrophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-12-5 | |

| Record name | (2-Nitrophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.